1H-1,4-Diazepine-1,5-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature . The Boc group can be introduced under mild conditions, making it a versatile protecting group for amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Peptide Synthesis: The Boc group is commonly used to protect amine groups in peptide synthesis, allowing for selective reactions at other functional groups.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Characterized by the presence of a Boc-protected amine group.
1-(tert-Butoxycarbonyl)-amino-cyclohexanecarboxylic acid: Another Boc-protected compound used in organic synthesis.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis and organic chemistry.
Uniqueness
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is unique due to its diazepane ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc group allows for selective protection and deprotection of the amine, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H19N2O4- |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
OUSYNRPMPAVSRQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)[O-] |
Origin of Product |
United States |
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